ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of an amino group followed by esterification can lead to the formation of the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological relevance.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities.
Uniqueness
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.
Biological Activity
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, particularly its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H10N2O2
- CAS Number : 17288-32-3
The compound features a pyrrolo[3,2-c]pyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The effectiveness of this compound can be evaluated through its IC50 values, which measure the concentration required to inhibit cell growth by 50%.
These results indicate that the compound exhibits significant antiproliferative properties, particularly against HeLa and MDA-MB-231 cells, which are commonly used in cancer research.
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
- Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyridine derivatives, including this compound. For example:
- A study evaluated the structure-activity relationship (SAR) of various pyridine derivatives and found that modifications at the amino group significantly enhanced antiproliferative activity against cancer cell lines .
- Another research highlighted the potential of this compound as a lead structure for developing new anticancer agents due to its favorable pharmacokinetic properties and low toxicity profiles in preliminary assays .
Properties
IUPAC Name |
ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYQQZTDHYVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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